
Pyrazolidine
Overview
Description
Pyrazolidine is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, forming a saturated ring system. It is structurally derived from hydrazine through cyclization, making it a cyclic hydrazine moiety . This scaffold is notable for its stability, electronic properties, and versatility in drug design, enabling interactions with biological targets such as enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Raschig Amination: This method involves the reaction of 1,3-diaminopropane with sodium hypochlorite. The reaction is carried out in an aqueous solution without organic solvents, making it a green chemistry approach.
Cyclization of 1,3-Dichloropropane or 1,3-Dibromopropane with Hydrazine: This method involves the cyclization of 1,3-dichloropropane or 1,3-dibromopropane with hydrazine to produce pyrazolidine.
Industrial Production Methods
The industrial production of this compound typically follows the intramolecular Raschig amination method due to its economic and environmental benefits. The reaction parameters, such as reagent concentrations, pH, and temperature, are optimized to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrazolidine can undergo oxidation reactions to form this compound-3,5-diones.
Substitution: It can participate in substitution reactions, particularly with halides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and sodium hypochlorite.
Substitution: Halides such as 1,3-dichloropropane or 1,3-dibromopropane are commonly used.
Major Products
Oxidation: This compound-3,5-diones.
Substitution: Various this compound derivatives.
Scientific Research Applications
Therapeutic Applications
Pyrazolidine derivatives have been extensively studied for their therapeutic applications across several domains:
Antimicrobial Activity
This compound compounds exhibit notable antimicrobial properties, including:
- Antibacterial : Effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Antifungal : Some derivatives show efficacy against fungal infections.
- Antituberculosis : Certain this compound derivatives have demonstrated activity against tuberculosis pathogens .
Anti-inflammatory and Analgesic Properties
Numerous this compound derivatives are recognized for their anti-inflammatory effects, making them potential candidates for treating conditions like rheumatoid arthritis. Notable examples include:
- Phenylbutazone : A well-known anti-inflammatory drug derived from this compound.
- Celecoxib : A selective COX-2 inhibitor used for pain relief and inflammation .
Anticancer Activity
This compound derivatives have shown promise in cancer treatment, with various studies reporting their cytotoxic effects on different cancer cell lines:
- Compounds such as 1,3-diarylpyrazoles have been evaluated for their ability to inhibit cancer cell proliferation in lines such as A549 and HL60.
- Recent research highlighted specific derivatives that exhibited significant inhibition of cell growth, suggesting potential as anticancer agents .
Antidiabetic Effects
Recent studies have identified this compound derivatives with potential antidiabetic activity:
- Compounds like Pyz-1 and Pyz-2 showed remarkable inhibition of α-glucosidase and α-amylase, indicating their utility in managing diabetes .
Synthetic Methodologies
The synthesis of this compound compounds has evolved significantly, employing various catalytic methods:
- Catalytic Cascade Reactions : Utilizing palladium and copper catalysts to synthesize complex this compound derivatives efficiently .
- Enantioselective Organocatalysis : Recent advancements have demonstrated the effectiveness of organocatalysts in producing enantiomerically pure pyrazolidines, expanding their applicability in drug development .
Case Studies
Several case studies illustrate the practical applications of this compound compounds:
Mechanism of Action
The mechanism of action of pyrazolidine involves its interaction with various molecular targets and pathways. For instance, this compound derivatives can inhibit specific enzymes or interact with cellular receptors, leading to their biological effects . The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Key Features:
- Synthesis : Pyrazolidine derivatives are synthesized via cycloadditions, Pd-catalyzed carboamination, and microwave-assisted reactions .
- Bioactivities : Exhibits anticonvulsant, antibacterial, anticancer, and enzyme inhibitory properties .
- Applications : Used in peptidomimetics, spirooxindole hybrids for drug discovery, and as enzyme inhibitors (e.g., neurolysin) .
This compound is part of a broader family of nitrogen-containing heterocycles. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- This compound vs. Pyrazole/Pyrazoline : this compound is fully saturated, making it more basic and conformationally flexible than aromatic pyrazole or partially unsaturated pyrazoline . This flexibility enhances its ability to adopt bioactive conformations in enzyme binding pockets .
- This compound-3,5-diones : The addition of ketone groups at C3 and C5 increases electrophilicity, improving interactions with hydrophobic enzyme pockets (e.g., antiadipogenic activity in Feprazone) .
Pharmacological Profiles
- Anticancer Activity : this compound derivatives (e.g., compound 7b) show potency comparable to doxorubicin (IC50 = 0.041 μM vs. 0.04 μM) .
- Anti-inflammatory Effects : Feprazone and phenylbutazone share similar efficacy, but Feprazone’s lower ulcerogenicity makes it clinically preferable .
- Enzyme Inhibition: this compound-based inhibitors (e.g., R1 for neurolysin) lack traditional Zn<sup>2+</sup>-binding motifs, suggesting novel binding mechanisms .
Key Research Findings
Spirooxindole-Pyrazolidine Hybrids: These compounds exhibit three-dimensional complexity, enhancing binding to biological targets.
Antimicrobial Pyrazolidines : Electron-deficient aryl pendants in bis-pyrazolines reduce MIC values (e.g., 0.40 μM against S. aureus), outperforming pyridine analogs .
Metabolic Stability : Phenylbutazone’s slow metabolism in humans contrasts with rapid breakdown in rodents, highlighting species-specific pharmacokinetics .
Biological Activity
Pyrazolidine, a five-membered heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, pharmacological properties, and clinical implications of this compound and its derivatives, particularly focusing on this compound-3,5-dione.
1. Chemical Structure and Synthesis
This compound consists of a pyrazole ring with various substituents that enhance its biological activity. The synthesis of this compound derivatives often involves reactions with hydrazines and carbonyl compounds. Notably, this compound-3,5-dione derivatives have been synthesized using methods such as:
- Condensation reactions : Combining hydrazine derivatives with diethyl malonate.
- Halide replacement : Using phenylhydrazines to yield substituted benzimidazole derivatives.
Table 1 summarizes various synthesis methods for this compound derivatives:
Method | Reagents | Conditions | Yield |
---|---|---|---|
Condensation | Hydrazine + Diethyl Malonate | Acidic medium | High |
Halide Replacement | Phenylhydrazine + Chloroacetic Acid | Base-catalyzed | Moderate |
Ultrasound-assisted synthesis | Hydrazines + Diethyl Malonate | Ultrasonic bath | Improved |
2. Pharmacological Activities
This compound and its derivatives exhibit a wide range of pharmacological activities, including:
- Anti-inflammatory : this compound-3,5-dione is known for its anti-inflammatory properties, making it effective in treating conditions like arthritis and other inflammatory disorders .
- Analgesic : Compounds such as phenylbutazone (a pyrazolidinedione) provide pain relief and have been used in clinical settings .
- Antimicrobial : Various derivatives demonstrate significant antibacterial and antifungal activities against pathogens like E. coli and Staphylococcus aureus .
- Antitumor : Recent studies indicate that specific this compound derivatives can inhibit the proliferation of cancer cells, particularly breast cancer cells (MCF-7) at higher concentrations .
Case Study 1: Anti-cancer Activity
A study evaluated the effects of synthesized this compound-3,5-dione on MCF-7 breast cancer cells. The results showed that treatment with 20 μM concentration significantly reduced cell viability after 24 hours, indicating potent anti-cancer activity. Higher doses (40 μM) resulted in approximately 50% cell death compared to control groups .
Case Study 2: Anti-inflammatory Efficacy
Research highlighted the anti-inflammatory potential of this compound derivatives in carrageenan-induced rat paw edema models. Compounds were compared against standard non-steroidal anti-inflammatory drugs (NSAIDs), showing comparable efficacy in reducing inflammation .
The biological activities of this compound derivatives are attributed to their interaction with various biological targets:
- Cyclooxygenase Inhibition : Pyrazolidines inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
- Antimicrobial Mechanisms : The mechanism by which these compounds exert antimicrobial effects involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
5.
This compound and its derivatives represent a promising class of compounds with significant biological activities. Their synthesis through various chemical methods allows for the development of new therapeutic agents targeting inflammation, pain, and cancer. Ongoing research is essential to fully elucidate their mechanisms of action and potential clinical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for pyrazolidine derivatives, and how can researchers optimize reaction conditions for reproducibility?
this compound synthesis often employs 1,3-dipolar cycloadditions of hydrazones with olefins or azomethine imines, as well as Pd-catalyzed carboamination reactions to form spirocyclic structures . To ensure reproducibility:
- Use standardized protocols for reagent purity (e.g., HPLC-grade solvents).
- Monitor reaction progress via TLC or NMR spectroscopy.
- Optimize temperature, catalyst loading, and reaction time using factorial design experiments.
- Report detailed characterization data (e.g., H/C NMR, HRMS) for all intermediates and products .
Q. How should researchers characterize this compound compounds to confirm structural identity and purity?
Key analytical methods include:
- Spectral analysis : NMR (H, C, 2D-COSY) to verify stereochemistry and regiochemistry .
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- X-ray crystallography : For unambiguous confirmation of spirocyclic or stereocenters in novel derivatives .
- Elemental analysis : Validate molecular formulas .
Q. What preliminary biological assays are suitable for evaluating this compound bioactivity?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme inhibition : Kinetic assays for targets like dipeptidyl peptidase IV (DPP-IV) .
Advanced Research Questions
Q. What strategies address challenges in enantioselective synthesis of this compound derivatives?
Enantioselective synthesis requires:
- Chiral catalysts : Use of organocatalysts (e.g., L-proline derivatives) or transition-metal complexes (e.g., Ru or Rh) to control stereocenters .
- Dynamic kinetic resolution : For racemic mixtures, employ enzymes or chiral auxiliaries to bias product formation.
- Computational modeling : DFT studies to predict transition states and optimize catalyst-substrate interactions .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Contradictions may arise from:
- Stereochemical variations : Compare enantiopure vs. racemic forms using chiral HPLC-separated samples.
- Impurity effects : Re-synthesize compounds under stringent purity controls and re-test .
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for antibiotics) .
Q. What computational approaches are effective for predicting this compound-drug target interactions?
Methodological steps include:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., bacterial gyrase) .
- MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes.
- QSAR modeling : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to bioactivity .
Q. How can this compound-based spiro compounds be designed for improved pharmacokinetic properties?
Strategies involve:
- Hybridization : Combine this compound with privileged scaffolds (e.g., oxindole) to enhance 3D complexity and target engagement .
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict absorption and metabolic stability .
Q. Methodological Frameworks
Q. How to formulate a PICOT research question for this compound-based drug discovery?
Example framework:
- Population : In vitro models of bacterial biofilms.
- Intervention : this compound-derivative X at 10–100 µM.
- Comparison : Ciprofloxacin (10 µM).
- Outcome : Biofilm inhibition (%) after 24h.
- Time : 24–72h exposure .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Use:
- Non-linear regression (e.g., log(inhibitor) vs. response in Prism) to calculate IC.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Kaplan-Meier survival analysis for in vivo efficacy studies .
Q. Data Management and Validation
Q. How to ensure rigor in this compound research data collection and reporting?
Best practices include:
Properties
IUPAC Name |
pyrazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-2-4-5-3-1/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPWKWBDZOARPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198444 | |
Record name | Pyrazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-70-1 | |
Record name | Pyrazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRAZOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0MA3161MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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